molecular formula C9H9ClN4O B11881239 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No.: B11881239
M. Wt: 224.65 g/mol
InChI Key: KZAQVIPPAGRIPY-UHFFFAOYSA-N
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Description

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Various synthetic strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and efficient catalytic systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with the synthesis of nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its potential as an antituberculosis agent sets it apart from other similar compounds .

Properties

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

IUPAC Name

6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

InChI

InChI=1S/C9H9ClN4O/c1-5-8(9(15)13-11)14-4-6(10)2-3-7(14)12-5/h2-4H,11H2,1H3,(H,13,15)

InChI Key

KZAQVIPPAGRIPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NN

Origin of Product

United States

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